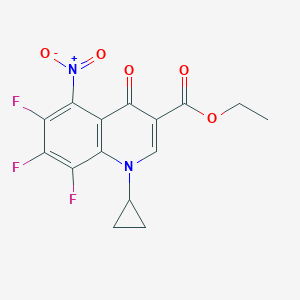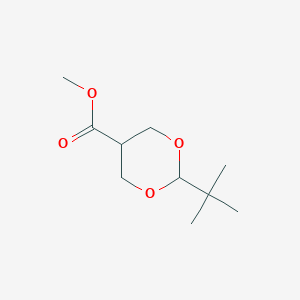
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce specific functional groups or to build the molecular framework. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, showcases a method involving intramolecular lactonization reaction characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique in determining the molecular structure of synthesized compounds. It reveals the spatial arrangement of atoms within a molecule, providing insights into its geometric configuration. The molecular structure of similar compounds, such as (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one, was elucidated using this method, highlighting the importance of accurate structural determination in chemical research (Aitken et al., 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate are studied to understand their potential in synthesis and applications. For instance, the reactivity of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide demonstrates the compound's utility in producing alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and related malonates in good yields, showcasing versatile chemical properties (Yavari et al., 2003).
Physical Properties Analysis
The physical properties of a chemical compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for understanding its behavior in different environments and applications. The crystal structure analysis, as performed for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides detailed insights into the compound's solid-state properties, crucial for material science and engineering applications (Moriguchi et al., 2014).
Aplicaciones Científicas De Investigación
New Synthesis Methods
A study by Yavari, Hosseini-Tabatabaei, and Habibi (2003) reported a novel synthesis approach for alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates, achieved through the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and alcohols, showing promising yields (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).
Oxidation Improvements
An improvement in the oxidation process of active methyl groups in N-heteroaromatic compounds was identified by Goto, Tagawa, Yamashita, and Higuchi (2003). They found that using selenium dioxide with tert-butyl hydroperoxide in dioxane enhanced the conversion to aldehyde or carboxylic acid, offering a more mild and selective approach compared to traditional methods (Goto, Tagawa, Yamashita, & Higuchi, 2003).
Unique Molecular Structures
Lee, Takanashi, Ichinohe, and Sekiguchi (2003) discovered a unique molecular structure through the reaction of tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes with GeCl2.dioxane, resulting in the formation of a compound that represents the first cyclotetrametallene containing two different heavier group 14 elements and the first digermene incorporated in a four-membered ring (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).
Analytical Chemistry Applications
Simultaneous Determination of VOCs
Nakamura and Daishima (2005) developed a method for the simultaneous determination of various volatile organic compounds (VOCs), methyl-tert-butyl ether, 1,4-dioxane, and others in water, using headspace solid phase microextraction-gas chromatography–mass spectrometry. This method is significant for environmental monitoring and analysis (Nakamura & Daishima, 2005).
Material Science and Engineering
Hydroboration Applications
Kanth and Brown (2001) explored the synthesis of new chloroborane-Lewis base adducts for hydroboration, identifying dioxane-monochloroborane as a superior reagent for the selective hydroboration of terminal alkenes, highlighting its application in material synthesis and organic chemistry (Kanth & Brown, 2001).
Propiedades
IUPAC Name |
methyl 2-tert-butyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSYWISVFIBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OCC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546418 |
Source


|
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester | |
CAS RN |
1159977-17-9 |
Source


|
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

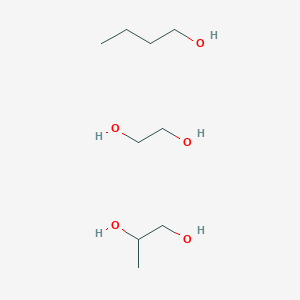
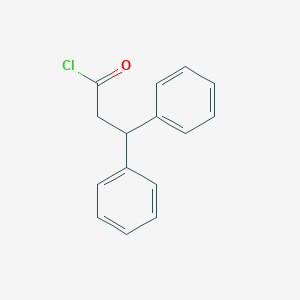
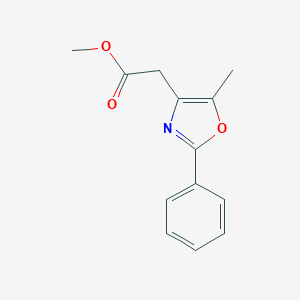
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
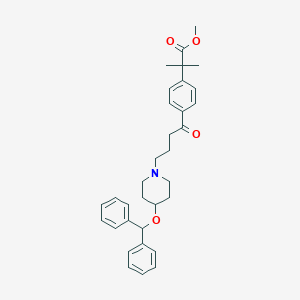
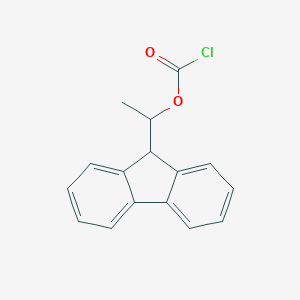
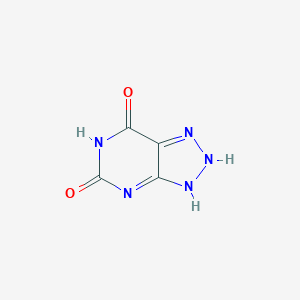
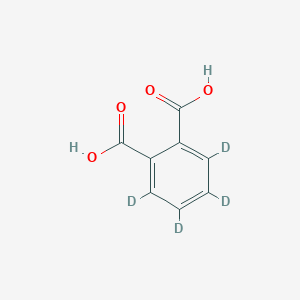
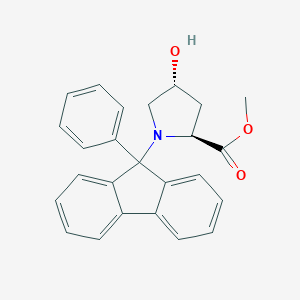
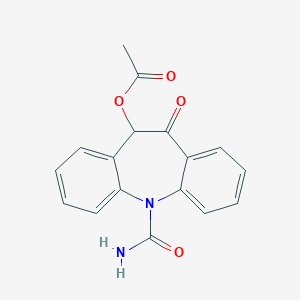
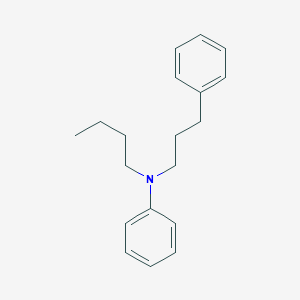
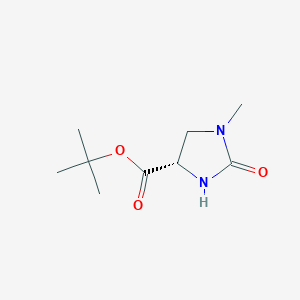
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
